molecular formula C22H26ClNO2 B1217510 1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride CAS No. 3818-79-9

1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride

Cat. No.: B1217510
CAS No.: 3818-79-9
M. Wt: 371.9 g/mol
InChI Key: KVWZRIJJNXGLDX-UHFFFAOYSA-N
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Description

1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride is a chemical compound with a complex structure. It is known for its unique bicyclic framework, which includes a nitrogen atom within the ring system. This compound is often used in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-azabicyclo[2.2.2]octane with 2,2-diphenylpropanoic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens or alkylating agents for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride is used in various scientific research fields, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological systems.

    Medicine: It is investigated for its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-azabicyclo[2.2.2]octane hydrochloride
  • 3-Quinuclidone hydrochloride
  • Quinuclidine hydrochloride

Uniqueness

1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride is unique due to its specific bicyclic structure and the presence of the diphenylpropanoate group.

Properties

CAS No.

3818-79-9

Molecular Formula

C22H26ClNO2

Molecular Weight

371.9 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpropanoate;hydrochloride

InChI

InChI=1S/C22H25NO2.ClH/c1-22(18-8-4-2-5-9-18,19-10-6-3-7-11-19)21(24)25-20-16-23-14-12-17(20)13-15-23;/h2-11,17,20H,12-16H2,1H3;1H

InChI Key

KVWZRIJJNXGLDX-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CN4CCC3CC4.Cl

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CN4CCC3CC4.Cl

Related CAS

4775-90-0 (Parent)

Synonyms

2,2-diphenylpropanoic acid 3-quinuclidinyl ester
3-QDPP
3-quinuclidinyl 2,2-diphenylpropanoate
aprolidine
aprolidine hydrochloride

Origin of Product

United States

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